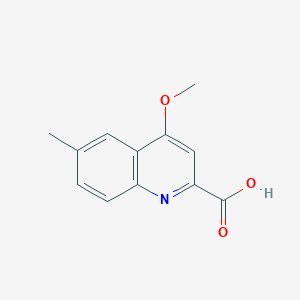

4-Methoxy-6-methylquinoline-2-carboxylic acid

Overview

Description

4-Methoxy-6-methylquinoline-2-carboxylic acid, also known as MMQ, is a nitrogen heterocyclic compound. It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-methylquinoline-2-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core has a methoxy group (-OCH3) attached at the 4th position and a methyl group (-CH3) at the 6th position. The 2nd position of the quinoline core is substituted with a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 364.8±37.0 °C and a predicted density of 1.280±0.06 g/cm3 . Its pKa value is predicted to be 1.16±0.30 .Scientific Research Applications

Fluorescent Labeling in Biomedical Analysis

4-Methoxy-6-methylquinoline-2-carboxylic acid, also known as 6-Methoxy-4-quinolone, is a novel fluorophore with unique characteristics beneficial for biomedical analysis. It exhibits strong fluorescence in a wide pH range of aqueous media, remains stable under light and heat, and demonstrates potential as a fluorescent labeling reagent, especially for carboxylic acids (Hirano et al., 2004).

Cytotoxic Evaluation in Cancer Research

Certain derivatives of 4-Methoxy-6-methylquinoline-2-carboxylic acid have shown significant cytotoxicity against various cancer cells. This highlights its potential application in the development of novel anticancer agents (Zhao et al., 2005).

Synthesis of Novel 5HT1B Antagonists

The compound is utilized in the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, which have been identified as potent 5HT1B antagonists. This is crucial for the development of new therapeutic agents targeting specific neurological disorders (Horchler et al., 2007).

Enantioselective Synthesis

The compound is involved in enantioselective synthesis processes. For instance, it plays a role in the dynamic kinetic resolution method for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound useful in the synthesis of modulators of nuclear receptors (Forró et al., 2016).

Synthesis of β-Benzamido TACE Inhibitors

An improved synthetic route has been developed for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate in the synthesis of β-benzamido TACE inhibitors. This showcases the compound's role in facilitating efficient and cost-effective pharmaceutical synthesis (Xing, 2009).

Development of HIV-1 Integrase Inhibitors

Quinolone carboxylic acids, derived from 4-Methoxy-6-methylquinoline-2-carboxylic acid, represent a new class of monoketo acid integrase inhibitors, showing promise in the development of antiretroviral drugs for HIV-1 (Sato et al., 2009).

properties

IUPAC Name |

4-methoxy-6-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-4-9-8(5-7)11(16-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOFMFVCMYKGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methylquinoline-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)

![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)

![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)

amine oxalate](/img/structure/B1396446.png)

![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)